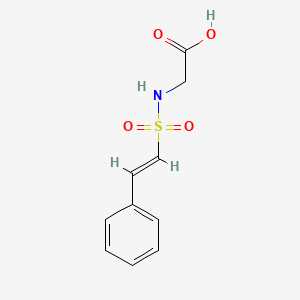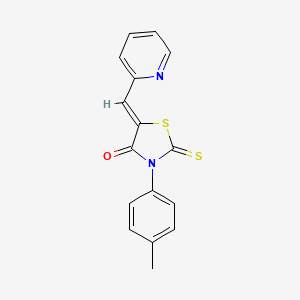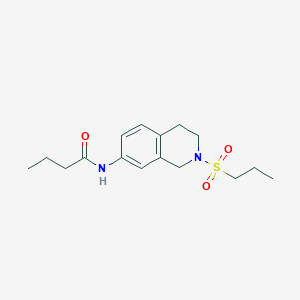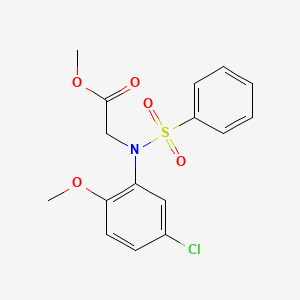![molecular formula C23H23NO6S B2474869 Acide 2-[(3S,3Ar,6aR)-5-(9H-fluorène-9-ylméthoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acétique CAS No. 2137852-60-7](/img/structure/B2474869.png)
Acide 2-[(3S,3Ar,6aR)-5-(9H-fluorène-9-ylméthoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3S,3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid is a useful research compound. Its molecular formula is C23H23NO6S and its molecular weight is 441.5. The purity is usually 95%.
BenchChem offers high-quality 2-[(3S,3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3S,3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Ce composé a été étudié pour son utilisation potentielle dans de nouveaux polyesters semi-aromatiques. Plus précisément, un copolyester semi-aromatique appelé PIeT a été synthétisé à partir de ce composé et du téréphtalate de diméthyle. Le poids moléculaire moyen en nombre de PIeT est d'environ 40 000 g/mol. L'analyse RMN a confirmé la conservation de l'unité isohexide, et les analyses DSC et WAXD ont révélé que le polyester est semi-cristallin .
- Structure : Le composé présente un groupe hexahydrothieno[2,3-c]pyrrol-3-yl avec un fragment acide acétique .
- L'isosorbide, une source renouvelable, peut être transformé en composé d'intérêt par une voie chimio-enzymatique. Ce procédé implique l'acétylation du groupe hydroxyle 3-endo de l'isosorbide, suivie de l'interconversion stéréospécifique du groupe hydroxyle 6-exo en un groupe azido, conduisant finalement à la formation du composé souhaité .
Applications en chimie des polymères
Propriétés chimiques et structure
Voies chimio-enzymatiques
Propriétés
IUPAC Name |
2-[(3S,3aR,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6S/c25-22(26)9-14-13-31(28,29)21-11-24(10-19(14)21)23(27)30-12-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-8,14,19-21H,9-13H2,(H,25,26)/t14-,19+,21+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPIMYKJJBYZTR-RFVSGWPVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)S(=O)(=O)CC2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)S(=O)(=O)C[C@H]2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2474787.png)
![3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one](/img/structure/B2474788.png)

![[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2474790.png)
![2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2474792.png)
![4-(diethylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2474800.png)
![2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethanimidamide hydrochloride](/img/structure/B2474801.png)

![4-[(3,4-dichlorophenyl)methoxy]-N'-[(1Z)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B2474803.png)
![7-(4-(difluoromethoxy)phenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2474804.png)
![rel-(3aS,7aS)-(5-Methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)methanol dihydrochloride](/img/structure/B2474806.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2474809.png)
